4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride
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Overview
Description
4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride is a compound with a molecular formula of C14H20Cl3N3OS and a molecular weight of 384.74
Preparation Methods
The synthesis of 4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization results in the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-inflammatory agent . Studies have demonstrated its ability to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a promising candidate for the development of new anti-inflammatory drugs . Additionally, its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines . This inhibition is achieved through the binding of the compound to the active sites of these enzymes, preventing their normal function and thereby reducing inflammation.
Comparison with Similar Compounds
4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride can be compared to other piperazine derivatives, such as 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine and 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione While these compounds share a piperazine core, their unique substituents and functional groups confer different chemical properties and biological activities
Biological Activity
The compound 4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride is a derivative of thiazole that incorporates a piperazine moiety. This combination has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and data analyses.
Property | Value |
---|---|
Chemical Formula | C14H20Cl3N3OS |
Molecular Weight | 333.83 g/mol |
Appearance | White to off-white powder |
Solubility | Soluble in water |
The biological activity of 4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing the thiazole and piperazine moieties exhibit:
- Antimicrobial Activity : These compounds have shown significant antibacterial effects against both gram-positive and gram-negative bacteria. For instance, studies demonstrate that derivatives of thiazole can inhibit the growth of Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : The compound has been evaluated for its anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines. The underlying mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Activity
A study conducted on similar thiazole derivatives reported notable antimicrobial effects. The results indicated varying degrees of effectiveness against different bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Reference Compound |
---|---|---|
E. coli | 20 | Gentamicin |
S. aureus | 18 | Ciprofloxacin |
Pseudomonas aeruginosa | 15 | Amoxicillin |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent.
Anticancer Activity
In vitro studies demonstrated that 4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole exhibits cytotoxic effects on cancer cells:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
The results indicate a promising anticancer profile, warranting further investigation into its mechanism of action and potential clinical applications.
Case Studies
- Antimicrobial Efficacy Against E. coli : A recent study evaluated the efficacy of various thiazole derivatives, including our compound, against E. coli. The study utilized disk diffusion methods and reported that the compound exhibited superior activity compared to traditional antibiotics .
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The study concluded that compounds similar to 4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole significantly reduced cell viability in a dose-dependent manner .
Properties
IUPAC Name |
4-[(4-piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS.3ClH/c1-3-14(18-9-12-10-19-11-16-12)4-2-13(1)17-7-5-15-6-8-17;;;/h1-4,10-11,15H,5-9H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFCSUIYFYLVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3=CSC=N3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.